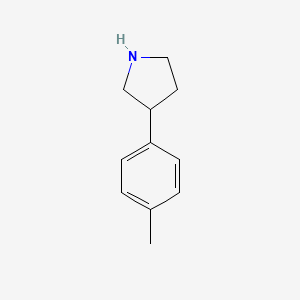

3-(4-Methylphenyl)pyrrolidine

Description

The Pyrrolidine (B122466) Heterocycle as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a wide range of bioactive compounds. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, has earned this distinction due to its recurrent presence in a vast number of natural products, pharmaceuticals, and catalysts. nih.govfrontiersin.orgpageplace.de Its significance stems from several key features:

Three-Dimensionality: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, three-dimensional structure. nih.govnih.gov This "pseudorotation" allows for a more comprehensive exploration of the pharmacophore space, enabling more precise and effective interactions with the complex 3D structures of biological targets like proteins and enzymes. nih.govresearchgate.net

Stereochemical Richness: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. nih.govnih.gov This stereochemical diversity is crucial in medicinal chemistry, as different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The ability to control the stereochemistry of the pyrrolidine ring is a powerful tool in optimizing drug-receptor interactions.

Synthetic Versatility: The pyrrolidine ring is a versatile building block in organic synthesis. It can be readily functionalized at various positions, allowing for the systematic modification of its structure to fine-tune its biological activity. researchgate.netmdpi.com Furthermore, numerous synthetic methodologies have been developed for the construction of the pyrrolidine ring itself, often from readily available starting materials like amino acids (e.g., proline). mdpi.com

The prevalence of the pyrrolidine scaffold in FDA-approved drugs underscores its importance in medicinal chemistry. nih.gov It is a core component of a wide array of therapeutic agents with diverse biological activities, including antiviral, anticancer, anti-inflammatory, and central nervous system-modulating properties. frontiersin.orgtandfonline.com

Contextualizing the Research Landscape of 3-(4-Methylphenyl)pyrrolidine within Pyrrolidine Chemistry

Within the broad and dynamic field of pyrrolidine chemistry, the study of specific substitution patterns on the pyrrolidine ring is a key driver of innovation. The 3-arylpyrrolidine motif, in particular, has emerged as a significant pharmacophore, appearing in numerous natural products and pharmaceuticals. sci-hub.se The focus of this article, this compound, represents a specific and noteworthy example within this class of compounds.

The introduction of a 4-methylphenyl (or p-tolyl) group at the 3-position of the pyrrolidine ring creates a molecule with a unique combination of structural features. The pyrrolidine core provides the foundational scaffold with its inherent physicochemical and stereochemical properties, while the aryl substituent introduces a region of hydrophobicity and the potential for π-stacking interactions with biological targets. The methyl group on the phenyl ring can further influence the electronic properties and steric bulk of the molecule, potentially fine-tuning its binding affinity and selectivity.

Research into this compound and its analogues is often aimed at exploring their potential as modulators of various biological targets. For instance, analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been investigated as potent and selective inhibitors of monoamine transporters, which are crucial for neurotransmission and are implicated in a range of neurological and psychiatric disorders. nih.gov These studies highlight the potential of the 3-arylpyrrolidine scaffold, including the this compound moiety, in the design of novel central nervous system agents.

Furthermore, the synthesis and biological evaluation of highly functionalized pyrrolidine analogues, including those with 3-aryl substituents, are active areas of research. For example, studies on the stereoselective synthesis of spiropyrrolidine heterocyclic hybrids have demonstrated the potential of these complex molecules as anticancer agents. nih.govresearchgate.net While not directly focused on this compound itself, this research underscores the broader interest in developing novel pyrrolidine-based compounds with therapeutic potential.

Historical Development and Current Trends in Pyrrolidine-Based Research

The history of pyrrolidine chemistry is deeply intertwined with the study of natural products. The isolation and structural elucidation of alkaloids such as nicotine (B1678760) and hygrine, which feature the pyrrolidine ring, were early milestones that spurred interest in this heterocyclic system. chemicalbook.com The discovery of the amino acid proline, a substituted pyrrolidine, and its vital role in protein structure and catalysis further solidified the importance of this scaffold.

The mid-20th century saw significant advances in synthetic organic chemistry, which enabled the systematic synthesis and derivatization of pyrrolidine-containing compounds. This period laid the groundwork for the development of a wide range of pyrrolidine-based pharmaceuticals. For instance, the synthesis of Protirelin (thyrotropin-releasing hormone), a tripeptide containing a proline residue, in 1969 was a landmark achievement that led to a Nobel Prize. mdpi.com

Current trends in pyrrolidine-based research continue to build upon this rich history, with a strong emphasis on several key areas:

Asymmetric Synthesis: Given the profound impact of stereochemistry on biological activity, the development of novel and efficient methods for the stereoselective synthesis of substituted pyrrolidines is a major focus. mdpi.commdpi.com This includes the use of chiral catalysts, chiral auxiliaries, and the exploitation of the "chiral pool" of naturally occurring pyrrolidine derivatives like proline and hydroxyproline.

Multicomponent Reactions (MCRs): MCRs, which involve the combination of three or more starting materials in a single synthetic operation, are increasingly being used to generate libraries of complex and diverse pyrrolidine derivatives. tandfonline.com This approach is highly efficient and aligns with the principles of green chemistry.

Privileged Scaffold-Based Drug Discovery: The concept of the privileged scaffold continues to guide the design of new therapeutic agents. Researchers are actively exploring novel ways to functionalize the pyrrolidine ring and combine it with other pharmacophores to create hybrid molecules with enhanced or novel biological activities. frontiersin.orgnih.gov

Exploration of New Biological Targets: While pyrrolidine-based compounds have a well-established role in certain therapeutic areas, researchers are continuously exploring their potential against new and emerging biological targets. This includes the development of novel anticancer, antidiabetic, and anti-infective agents. tandfonline.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJRWNCIVYOGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392769 | |

| Record name | 3-(4-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899425-95-7 | |

| Record name | 3-(4-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methylphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Spectrometric Characterization of 3 4 Methylphenyl Pyrrolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. google.com By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H (proton) and ¹³C (carbon-13) NMR are the most fundamental NMR experiments for characterizing organic compounds. rsc.org In the case of 3-(4-Methylphenyl)pyrrolidine, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the methylphenyl group, the protons of the pyrrolidine (B122466) ring, and the methyl group protons. vulcanchem.com The aromatic protons typically appear as doublets in the downfield region (around δ 7.0-7.5 ppm), confirming a para-substituted pattern on the aromatic ring. researchgate.net The protons on the pyrrolidine ring would present as a series of multiplets in the aliphatic region of the spectrum. researchgate.net The methyl group attached to the aromatic ring would show a characteristic singlet at approximately δ 2.3-2.4 ppm. researchgate.netsci-hub.se

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For a derivative like (3R)-3-ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione, the spectrum would reveal signals for the carbonyl carbons, aromatic carbons, the methyl group carbon, and the carbons of the pyrrolidine ring. researchgate.netdoi.org The chemical shifts of these carbons provide insight into their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 7.2 | 128.0 - 145.0 |

| Pyrrolidine Ring Protons | 1.0 - 3.5 | 22.0 - 55.0 |

| Methyl Group Protons | ~2.3 | ~21.0 |

Note: These are general predicted ranges and can vary based on the specific derivative and solvent used.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and elucidating complex structures. ipb.ptdokumen.pub

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. libretexts.org In this compound derivatives, COSY spectra would show cross-peaks connecting adjacent protons on the pyrrolidine ring, helping to establish their connectivity. ipb.ptlibretexts.org

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY to an entire spin system. ipb.pt This is particularly useful for identifying all protons within the pyrrolidine ring system, even those not directly coupled, as long as they are part of an unbroken chain of couplings.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. ipb.pt This allows for the direct assignment of a proton signal to its corresponding carbon atom, which is a critical step in the complete structural assignment of this compound derivatives.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. youtube.com This is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOESY can be used to establish the relative orientation of substituents on the pyrrolidine ring. ipb.ptresearchgate.net

High-Field 1H and 13C NMR Analysis

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. ontosight.ai It is essential for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. kcl.ac.ukresearchgate.net For a derivative such as (E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine, HRMS can confirm the molecular formula by matching the experimentally measured mass to the theoretical mass with a very high degree of precision. vulcanchem.com This technique is instrumental in confirming the identity of newly synthesized compounds.

Table 2: Predicted HRMS Data for this compound

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 162.12773 |

| [M+Na]⁺ | 184.10967 |

| [M+K]⁺ | 200.08361 |

| [M-H]⁻ | 160.11317 |

Data sourced from PubChem for C₁₁H₁₅N. uni.lu

For the analysis of complex mixtures, mass spectrometry is often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC). lcms.czsmolecule.com

GC-MS (Gas Chromatography-Mass Spectrometry) : In GC-MS, the components of a mixture are first separated based on their volatility and interaction with a stationary phase in a gas chromatograph. researchgate.net The separated components then enter the mass spectrometer for detection and identification. nih.gov GC-MS is particularly useful for the analysis of volatile and thermally stable derivatives of this compound. researchgate.net The resulting mass spectra can be used to identify known compounds by comparison to spectral libraries or to elucidate the structure of unknown components based on their fragmentation patterns. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry) : LC-MS is employed for the analysis of less volatile or thermally labile compounds. mdpi.com The sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. nih.gov This technique is widely used for the analysis of a broad range of organic molecules, including various pyrrolidine derivatives. nih.govresearchgate.net The combination of retention time from the LC and the mass spectral data from the MS provides a high degree of specificity for compound identification. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. vscht.cz When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. vscht.cz

For this compound and its derivatives, the IR spectrum provides characteristic absorption bands. For instance, the N-H stretch of the secondary amine in the pyrrolidine ring would typically appear as a moderate absorption in the region of 3300-3500 cm⁻¹. sci-hub.se The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring and the methyl group appear just below 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1400-1600 cm⁻¹ region. vscht.cz For derivatives containing a carbonyl group, such as an amide or ketone, a strong C=O stretching absorption would be present in the range of 1630-1820 cm⁻¹. ekb.eg

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | Moderate |

| C-H Stretch (aromatic) | 3000 - 3100 | Variable |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (aromatic) | 1400 - 1600 | Variable |

| C=O Stretch (if present) | 1630 - 1820 | Strong |

These are general ranges and can be influenced by the specific molecular structure and physical state.

Advanced Microscopic and Other Spectroscopic Techniques

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful scanning probe microscopy (SPM) techniques that provide topographical and electronic information about surfaces at the atomic and molecular scale. uni-regensburg.dempg.de While STM relies on the quantum tunneling current between a sharp conductive tip and a sample, making it primarily suitable for conductive materials, AFM measures the forces (attractive or repulsive) between the tip and the sample, allowing for the characterization of a wide range of materials, including non-conductive organic molecules. uni-regensburg.deresearchgate.net

In the context of characterizing organic molecules like this compound, these techniques offer unique insights into how individual molecules or small clusters arrange themselves on a substrate. For non-planar molecules, AFM and STM can help determine their adsorption geometry, orientation, and conformation on a surface. acs.org The imaging of such three-dimensional molecules can be challenging, as the STM images are a complex convolution of the sample's geometry and its local electronic structure. acs.org Similarly, AFM images can be distorted by the three-dimensional nature of the molecule. nih.gov

High-resolution AFM, often employing a tip functionalized with a single carbon monoxide (CO) molecule, has become a key technique for resolving the intricate atomic structure of organic molecules. nih.govnih.gov This method relies on probing the short-range Pauli repulsion forces, which allows for the direct visualization of the chemical structure. nih.gov For a molecule such as this compound, AFM could potentially distinguish the saturated pyrrolidine ring from the aromatic tolyl group and determine their relative orientation upon adsorption on a surface. However, the mobility of small molecules on surfaces can present a challenge, often requiring low-temperature conditions (e.g., 5 K) to achieve stable imaging. nih.govacs.org

STM studies on non-planar aromatic hydrocarbons have demonstrated the ability to visualize their ring-shaped structures and frontier molecular orbitals. acs.orgresearchgate.net For this compound, STM could provide information on the electronic properties and how the molecule electronically couples with the substrate. The non-planar structure, arising from the puckered pyrrolidine ring and its connection to the phenyl group, would likely result in complex and distinct STM and AFM signatures depending on its orientation on the surface. acs.orgnih.gov Researchers often combine experimental data with density functional theory (DFT) calculations to accurately interpret the images and confirm the molecular structures observed. nih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid crystalline state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate bond lengths, bond angles, and torsional angles, providing an unambiguous structural confirmation and detailed conformational insights. wikipedia.org

While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related derivatives provides a strong basis for predicting its solid-state conformation. Studies on substituted 3-phenylpyrrolidine-2,5-diones and other analogs reveal key structural features that are likely to be conserved. uj.edu.plnih.gov

For instance, the crystal structure of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione shows that the five-membered pyrrolidine ring adopts a flattened envelope conformation, with the C3 carbon atom (bearing the phenyl group) out of the mean plane of the other four ring atoms. nih.gov A crucial finding in this and other related structures is that the phenyl substituent is typically oriented nearly perpendicular to the plane of the pyrrolidine ring. nih.gov In the case of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, the dihedral angle between the phenyl plane and the planar portion of the five-membered ring is 87.01(5)°. nih.gov This perpendicular arrangement minimizes steric hindrance.

Furthermore, conformational analysis of 3-phenylpyrrolidine (B1306270) has indicated the potential for various puckering perturbations in the pyrrolidine ring. latrobe.edu.au The crystal packing in such structures is often stabilized by a network of intermolecular interactions, including weak C-H···O hydrogen bonds and, in some cases, carbonyl-carbonyl interactions, which collectively form a three-dimensional framework. nih.gov

The table below presents crystallographic data for representative pyrrolidine derivatives, illustrating common structural parameters.

| Parameter | 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione nih.gov | 1-[(4-methylbenzene)sulfonyl]pyrrolidine |

| Molecular Formula | C₁₂H₁₃NO₂ | C₁₁H₁₅NO₂S |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | P2₁2₁2₁ |

| a (Å) | 10.517(5) | 5.8610(3) |

| b (Å) | 7.383(3) | 10.7412(6) |

| c (Å) | 13.568(6) | 18.2325(10) |

| β (°) ** | 102.332(6) | 90 |

| Volume (ų) ** | 1029.2(8) | 1147.31(11) |

| Pyrrolidine Ring Conformation | Envelope | Half-chair (twist on C2-C3 bond) |

| Dihedral Angle (Phenyl-Pyrrolidine) | 87.01(5)° | N/A |

Computational and Theoretical Investigations of 3 4 Methylphenyl Pyrrolidine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For molecules in the 3-(4-Methylphenyl)pyrrolidine class, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govdntb.gov.ua Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties; a smaller gap often suggests higher reactivity. dntb.gov.ua

Another important aspect analyzed through DFT is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. iucr.org This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors or reactants. chemrxiv.org For aryl-substituted pyrrolidines, DFT can reveal how the electron-donating or withdrawing nature of substituents on the phenyl ring influences the reactivity of the entire structure. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for a Pyrrolidine (B122466) Derivative System

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.1 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. dntb.gov.ua | 5.1 eV |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | 2.5 Debye |

| Electronegativity (χ) | The ability of a molecule to attract electrons. | 3.65 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.55 eV |

Note: The values in this table are illustrative for a heterocyclic system and are derived from methodologies described in computational chemistry literature. Actual values would be specific to the exact molecule and computational method.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). ontosight.ai This method is fundamental in drug discovery for screening virtual libraries of compounds against a known biological target to identify potential drug candidates. nih.gov The process involves sampling a high number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their binding affinity, usually expressed in kcal/mol. mdpi.com Studies on related pyrrolidine derivatives have used docking to understand interactions with targets like cyclooxygenase (COX) enzymes and myeloid cell leukemia-1 (Mcl-1). nih.govnih.gov

Table 2: Illustrative Molecular Docking and Dynamics Simulation Results

| Parameter | Description | Example Value |

| Target Protein | The biological macromolecule the ligand binds to (e.g., enzyme, receptor). | Dopamine (B1211576) Transporter (DAT) |

| Binding Affinity (Docking Score) | The predicted free energy of binding for the ligand-receptor complex. mdpi.com | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding site that form significant interactions (e.g., hydrogen bonds, hydrophobic contacts). researchgate.net | ASP79, SER149, PHE320 |

| Ligand RMSD (from MD) | Root-Mean-Square Deviation of the ligand's position over the simulation time, indicating binding stability. mdpi.com | 1.8 Å |

| Hydrogen Bonds (from MD) | The average number of hydrogen bonds maintained between the ligand and protein during the simulation. mdpi.com | 2-3 |

Note: This table presents hypothetical data based on docking and MD studies of similar monoamine uptake inhibitors to illustrate the methodology. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. biorxiv.org The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for the changes in their biological activities. biorxiv.org For a class of compounds like substituted pyrrolidines, a QSAR study would involve compiling a dataset of molecules with known activities (e.g., inhibitory concentrations) and calculating various molecular descriptors for each.

These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields from CoMFA/CoMSIA analysis). nih.govsioc-journal.cn Statistical methods are then used to build a model that can predict the activity of new, untested compounds based on their calculated descriptors. researchgate.net Such models provide valuable insights into which structural features are favorable or unfavorable for a desired biological effect, guiding the design of more potent molecules. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Description |

| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological (2D) | Wiener Index | A descriptor based on the graph representation of the molecule, related to branching. |

| Topological (2D) | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms; relates to membrane permeability. ijsdr.org |

| Geometrical (3D) | Molecular Volume | The volume occupied by the molecule. |

| Quantum-Chemical (3D) | HOMO/LUMO Energies | Energies of the frontier molecular orbitals calculated via quantum methods. |

| Field-Based (3D) | CoMFA Steric/Electrostatic Fields | Comparative Molecular Field Analysis fields representing the shape and charge distribution. sioc-journal.cn |

Computational Elucidation of Reaction Mechanisms and Energetics

For systems involving the pyrrolidine ring, computational studies can investigate reaction pathways such as cycloadditions, substitutions, or eliminations. researchgate.netbeilstein-journals.org For instance, studies have computationally proposed mechanisms for the formation of substituted pyrrolidine-2,3-diones, showing that kinetic selectivity can be more significant than thermodynamic selectivity in determining the final product. beilstein-journals.org These investigations help explain experimental outcomes and predict the feasibility of new synthetic routes under different conditions (e.g., in the gas phase versus in a solvent). beilstein-journals.org

Table 4: Hypothetical Energy Profile for a Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | The starting materials of the reaction. | 0.0 (Reference) |

| Transition State (TS) | The highest energy point along the reaction coordinate. | +25.5 |

| Intermediate | A metastable species formed during the reaction. | -5.2 |

| Products | The final molecules formed by the reaction. | -15.0 |

| Activation Energy (ΔG‡) | The energy difference between the reactants and the transition state. beilstein-journals.org | +25.5 |

| Reaction Energy (ΔG_rxn) | The overall free energy change from reactants to products. | -15.0 |

Note: This table illustrates a generic, single-step exothermic reaction profile based on methodologies used in computational mechanism studies. beilstein-journals.orgscirp.org

In-silico Prediction of Biological Activity and Pharmacological Characteristics

In-silico methods are widely used to predict the potential biological activities and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) of a molecule before it is synthesized. researchgate.netnih.gov Tools like PASS (Prediction of Activity Spectra for Substances) can predict a broad spectrum of potential biological effects based on the structural formula of a compound, providing probabilities for each activity type. clinmedkaz.org

Other platforms like SwissADME are used to predict physicochemical properties and drug-likeness based on established rules, such as Lipinski's Rule of Five. ijsdr.org These predictions help to identify compounds that are likely to have poor oral bioavailability or metabolic instability early in the drug discovery process. nih.gov For pyrrolidine derivatives, these tools can screen for potential liabilities like hERG inhibition or AMES toxicity and predict whether the compound is likely to be a substrate or inhibitor of important metabolic enzymes like Cytochrome P450 (CYP). nih.gov

Table 5: Predicted ADMET and Physicochemical Properties for a Drug-like Molecule

| Property | Prediction | Implication |

| Molecular Weight | < 500 g/mol | Good for absorption (Lipinski's Rule) |

| LogP (Lipophilicity) | 2.8 | Optimal for membrane permeability |

| H-Bond Donors | 1 | Good for absorption (Lipinski's Rule) |

| H-Bond Acceptors | 1 | Good for absorption (Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts good cell permeability |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | Yes | May cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme nih.gov |

| AMES Toxicity | No | Predicted to be non-mutagenic nih.gov |

Note: This table is a representative output from in-silico ADMET prediction tools for a molecule of this class, based on methodologies described in the literature. nih.govijsdr.org

Pharmacological and Biological Research of 3 4 Methylphenyl Pyrrolidine Analogues

Structure-Activity Relationship (SAR) Analysis of 3-(4-Methylphenyl)pyrrolidine Derivatives

Structure-Activity Relationship (SAR) analysis is crucial for optimizing lead compounds in drug discovery. For this compound derivatives, SAR studies have provided significant insights into how molecular modifications influence biological potency and selectivity.

The nature and position of substituents on the pyrrolidine (B122466) scaffold and its associated phenyl rings are determinant factors for biological activity.

In the development of pyrrolidine carboxamides as inhibitors of Mycobacterium tuberculosis InhA, substitutions on the phenyl ring (referred to as ring A) were found to be critical. nih.gov The highest inhibitory activity was observed with small-to-moderate-sized electron-withdrawing groups at the meta-position. nih.gov Conversely, potency was diminished or lost with substituents at the ortho- or para-positions. nih.gov Disubstitution at the 3 and 5 positions of the phenyl ring generally enhanced potency, with the 3,5-dichloro substituted compound emerging as the most active in its series. nih.gov

For pyrovalerone analogues, which act as monoamine uptake inhibitors, substitutions on the aryl group significantly affect their potency and selectivity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov The 1-(3,4-dichlorophenyl) and 1-naphthyl analogues were identified as particularly potent DAT/NET selective inhibitors. nih.gov Research also indicated that expanding the five-membered pyrrolidine ring to a six-membered piperidine (B6355638) ring resulted in a significant decrease in binding potency at all monoamine transporters. nih.gov

In the context of ionotropic glutamate (B1630785) receptor (iGluR) antagonists, substituents at the 4'-position of the phenyl ring dramatically alter the binding affinity profile. nih.gov A hydroxyl group at this position leads to high nanomolar affinity for the GluK3 receptor, while a methyl group removes affinity for AMPA and kainate receptors. nih.gov Introducing halogens (F, Cl, Br) shifted selectivity towards native NMDA receptors, with 4'-chloro and 4'-bromo substitutions being optimal for binding. nih.gov

Studies on bradykinin (B550075) B1 receptor antagonists have shown that the piperidine ring can be substituted with a pyrrolidine or butylamine (B146782) group with little loss of activity, whereas replacement with a hydroxyl group abolishes affinity entirely. upc.edu This highlights the importance of the amine group for interaction with acidic residues in the receptor. upc.edu

| Base Compound Class | Substituent Modification | Effect on Biological Activity | Target | Source |

| Pyrrolidine Carboxamides | meta-substituents (electron-withdrawing) on phenyl ring | Increased potency | InhA | nih.gov |

| Pyrrolidine Carboxamides | para-substituents on phenyl ring | Reduced or abolished potency | InhA | nih.gov |

| Pyrrolidine Carboxamides | 3,5-dichloro substitution on phenyl ring | Most potent in series (IC₅₀ = 0.39 µM) | InhA | nih.gov |

| Pyrovalerone Analogues | 1-(3,4-dichlorophenyl) substitution | Highly potent inhibition | DAT/NET | nih.govdrugs.ie |

| Pyrovalerone Analogues | Pyrrolidine ring to piperidine ring | Substantial loss in potency | DAT/NET/SERT | nih.gov |

| (Phenyl)pyrrolidine-carboxylic acids | 4'-Chloro or 4'-Bromo on phenyl ring | Optimal binding and selectivity | NMDA Receptors | nih.gov |

| Pyrrolidine Pentamines | Modification at R1 position (S-phenyl) | Reduced inhibitory activity | AAC(6')-Ib | nih.gov |

The three-dimensional arrangement of atoms, or stereochemistry, plays a profound role in the interaction between a ligand and its biological target.

A clear example of stereochemical influence is seen in pyrovalerone, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. nih.gov This compound is enantioselective, with the (S)-isomer being the most biologically active enantiomer responsible for the majority of the DAT inhibitory potency. nih.govdrugs.ie The (2S)-enantiomer exhibits a DAT Kᵢ of 18.1 nM and a dopamine uptake IC₅₀ of 16.3 nM. drugs.ie

In the design of iGluR antagonists, maintaining a specific stereochemistry is key. nih.gov Although the 2,4-cis stereochemistry in certain synthetic analogues is opposite to that of naturally occurring ligands, it allows for a good fit of the substituent chain within the binding pocket of the GluK1 receptor's ligand-binding domain. nih.gov The stereoselective synthesis of highly functionalized spiropyrrolidines has also been achieved, with the observed stereoselectivity explained by the stability of the reaction's transition state, which minimizes steric hindrance. rsc.org

Furthermore, research on bradykinin B1 receptor antagonists has led to the definition of a pharmacophore that outlines the specific stereochemical requirements for antagonist binding, which can be used to guide the discovery of new compounds. upc.edu

Impact of Substituents on Biological Potency and Selectivity

Exploration of Specific Biological Activities and Mechanisms of Action

Derivatives of this compound have been investigated for a range of therapeutic effects, from metabolic disorders to infectious diseases and inflammation.

Pyrrolidine-based molecules have emerged as versatile agents with both antidiabetic and anticancer properties. nih.gov This dual functionality often stems from the ability of these compounds to target pathways common to both diabetes and cancer, such as those involving inflammation, oxidative stress, and metabolic dysregulation. nih.gov Extensive modifications of the pyrrolidine scaffold have produced novel compounds with significant activities in both areas. nih.gov

For antidiabetic applications, novel pyrrolidine sulphonamide derivatives have been synthesized and tested as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme. researchgate.net Inhibition of DPP-IV is a recognized therapeutic strategy for type 2 diabetes. researchgate.net In one study, a series of derivatives were evaluated, with the 4-trifluoromethyl phenyl derivative showing the highest percentage of inhibition. researchgate.net Similarly, certain coumarin (B35378) derivatives incorporating a pyrrolidine moiety showed good DPP-4 inhibition activity. arabjchem.org

| Compound Code | Substituent (on Phenyl Ring) | % Inhibition of DPP-IV at 10 µM | Source |

| B-XI | 4-trifluoro Phenyl | 66.32 | researchgate.net |

| B-I | 4-Hydroxy Phenyl | 56.32 | researchgate.net |

| B-VI | 4-Chloro Phenyl | 49.62 | researchgate.net |

| B-V | 4-Bromo Phenyl | 44.29 | researchgate.net |

| B-IX | 3-methyl Phenyl | 39.72 | researchgate.net |

| B-III | 4-Nitro Phenyl | 38.52 | researchgate.net |

| B-II | 3-Chloro Phenyl | 31.44 | researchgate.net |

| B-IV | 2-Chloro Phenyl | 26.43 | researchgate.net |

| B-VIII | 4-methyl Phenyl | 19.62 | researchgate.net |

In the realm of oncology, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro anticancer activity against human A549 pulmonary epithelial cells. mdpi.com Additionally, spiro-pyrrolidine derivatives have demonstrated antiproliferative activity against MDA-MB-231 breast cancer cells, with compounds bearing electron-donating groups like methyl and methoxy (B1213986) showing higher activity than those with electron-withdrawing groups. mdpi.com

The search for new antimicrobial agents has led to the investigation of various pyrrolidine derivatives. Pyrrolidine carboxamides have been identified as a novel class of inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov The most potent compound in this series exhibited an IC₅₀ value of 0.39 μM. nih.gov

Spiropyrrolidines tethered with thiochroman-4-one (B147511) scaffolds have shown notable antibacterial and antifungal activities. mdpi.com These compounds displayed variable efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives showing higher activity against Bacillus subtilis and Staphylococcus epidermis than the reference antibiotics amoxicillin (B794) and ampicillin. mdpi.com Certain compounds also proved to be potent antifungal agents against Candida krusei and Candida glabrata. mdpi.com

Other research has shown that some 2-arylidene-4-(4-methylphenyl)but-3-en-4-olides and their corresponding pyrrolone derivatives possess considerable antifungal activity against Candida albicans and moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net

| Compound Series | Pathogen | Activity (MIC in µg/mL) | Source |

| Spiropyrrolidines (4a-d) | Bacillus subtilis (Gram +) | 32 | mdpi.com |

| Spiropyrrolidines (4a-d) | Staphylococcus epidermis (Gram +) | 32 | mdpi.com |

| Spiropyrrolidines (4a-e) | Gram-negative bacteria | 64-125 | mdpi.com |

| Spiropyrrolidine (4d) | Candida krusei (Fungus) | 32 | mdpi.com |

| Spiropyrrolidine (4d) | Candida glabrata (Fungus) | 32 | mdpi.com |

Several classes of pyrrolidine derivatives have been explored for their potential to treat pain and inflammation. nih.gov A study focused on newly synthesized pyrrolidine derivatives found that specific compounds exhibited significant anti-inflammatory and analgesic effects in animal models. nih.gov The mechanism of action for these compounds was linked to the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov Compound A-1 was identified as having the highest anti-inflammatory effect, while compound A-4 showed the most potent analgesic activity. nih.gov

In a separate study, butenolide derivatives with structural similarities were reported to have anti-inflammatory and analgesic properties. researchgate.net Specific compounds were found to significantly inhibit inflammation, with one derivative showing 76.22% inhibition in a carrageenan-induced paw edema model, comparable to the standard drug indomethacin (B1671933) (80.98% inhibition). researchgate.net These compounds also suppressed the level of the pro-inflammatory cytokine TNF-α. researchgate.net

Neuropharmacological Investigations and Neurotransmitter System Modulation

Analogues of this compound, particularly those within the broader class of 3-aryl-pyrrolidines, have been a subject of neuropharmacological research, primarily focusing on their ability to modulate neurotransmitter systems. These investigations often center on their interaction with monoamine transporters, which are crucial for regulating the synaptic concentrations of dopamine, norepinephrine, and serotonin.

Derivatives of 3-substituted pyrrolidine-2,5-diones have been synthesized and evaluated for their anticonvulsant and antinociceptive (pain-reducing) properties. mdpi.comnih.gov A number of these compounds demonstrated significant activity in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comresearchgate.net For instance, compound 14 from a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides showed robust, broad-spectrum anticonvulsant activity. mdpi.com Its mechanism is believed to be complex, potentially involving the inhibition of sodium and calcium ion channels. mdpi.com

Furthermore, research into pyrrolidine derivatives has identified potent inhibitors of T-type calcium channels (CaV3.1 and CaV3.2). nih.gov These channels are implicated in neuropathic pain, and inhibitors from this chemical class have shown analgesic efficacy in corresponding animal models. nih.gov The exploration of N-Mannich bases derived from 3-substituted pyrrolidine-2,5-diones has also yielded compounds with significant antinociceptive effects in the formalin model of tonic pain. nih.gov Some of these compounds were effective in both the acute and late phases of the test, suggesting a potential for developing novel pain therapeutics. nih.gov

The table below summarizes the neuropharmacological activities of selected pyrrolidine analogues.

| Compound Class | Target/Model | Activity | Reference |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES, scPTZ, 6 Hz seizure models | Anticonvulsant | mdpi.com |

| 3-substituted pyrrolidine-2,5-diones | Formalin-induced pain model | Antinociceptive | nih.gov |

| Pyrrolidine derivatives | T-type calcium channels (CaV3.1, CaV3.2) | Inhibition | nih.gov |

| N-Mannich bases of 3-phenylpyrrolidine-2,5-diones | MES, scPTZ, 6 Hz seizure models | Anticonvulsant |

Antiviral, Antimalarial, and Anticonvulsant Potentials

The pyrrolidine scaffold is a versatile structural motif that has been incorporated into compounds designed to combat a range of pathogens and neurological conditions. frontiersin.org

Antiviral Potential: Pyrrolidine derivatives have shown significant promise as antiviral agents. nih.gov Research has demonstrated that some analogues can inhibit the replication of various viruses, including human rhinoviruses (HRVs), the primary cause of the common cold. nih.gov Pyrrolidine dithiocarbamate, for example, potently inhibits HRV multiplication in cell cultures. nih.gov Other pyrrolidine-containing compounds, such as Telaprevir and Ombitasvir, are established antiviral drugs used to treat chronic Hepatitis C virus (HCV) infections by inhibiting essential viral proteins like NS3/4A serine protease and NS5A, respectively. nih.gov

Antimalarial Potential: The fight against malaria has also benefited from the exploration of pyrrolidine analogues. google.com Screening of chemical libraries has identified 4-aryl-N-benzylpyrrolidine-3-carboxamides as a novel class of orally efficacious antimalarial agents. nih.gov These compounds are active against both drug-sensitive (3D7) and multi-drug resistant (Dd2) strains of Plasmodium falciparum. nih.gov For example, compound (+)−54b (CWHM-1008) was identified as a lead compound with low nanomolar efficacy and a long half-life in mouse models. nih.gov Another study on pyrrolidine-acridine hybrids found that they displayed potent antimalarial activity, with some compounds showing efficacy in the low nanomolar range against chloroquine-resistant strains. cambridge.org The mechanism for some of these compounds may involve the inhibition of plasmodial aspartic proteases. nih.gov

Anticonvulsant Potential: As detailed in the previous section, pyrrolidine derivatives, particularly those based on the pyrrolidine-2,5-dione (succinimide) core, have a well-documented history in anticonvulsant research. researchgate.net Studies have explored various substitutions on the pyrrolidine ring to optimize activity. researchgate.netresearchgate.net For example, N-Mannich bases of 3-chlorophenyl-pyrrolidine-2,5-diones showed promising activity in the MES test, a model for generalized tonic-clonic seizures. Compound 10c from this series was particularly potent in rats. Some derivatives also showed efficacy in the 6-Hz test, a model for therapy-resistant epilepsy.

The table below presents a summary of these activities for different pyrrolidine analogues.

| Activity | Compound Class / Example | Target Organism/Model | Key Findings | Reference |

| Antiviral | Pyrrolidine dithiocarbamate | Human Rhinovirus (HRV) | Drastically reduces the production of infectious HRV particles. | nih.gov |

| Antiviral | Ombitasvir | Hepatitis C Virus (HCV) | Inhibits the viral protein NS5A, essential for replication. | nih.gov |

| Antimalarial | 4-Aryl-N-benzylpyrrolidine-3-carboxamides | Plasmodium falciparum | Potent against drug-sensitive and resistant strains; good in vivo efficacy. | nih.gov |

| Antimalarial | Pyrrolidine-acridine hybrids | P. falciparum (K1 strain) | Potent activity against chloroquine-resistant strains (IC50 in nM range). | cambridge.org |

| Anticonvulsant | N-Mannich bases of 3-phenylpyrrolidine-2,5-diones | MES, scPTZ, 6-Hz seizure models | Effective in models of tonic-clonic and therapy-resistant seizures. | |

| Anticonvulsant | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES, scPTZ seizure models | Broad-spectrum anticonvulsant properties. | mdpi.com |

Enzyme Inhibition Studies

Analogues of this compound have been investigated for their ability to inhibit a wide array of enzymes, highlighting the versatility of the pyrrolidine scaffold in drug design. frontiersin.org

Dipeptidyl Peptidase-4 (DPP-4): The pyrrolidine scaffold is a key feature of many DPP-4 inhibitors, which are used in the management of type 2 diabetes. ingentaconnect.comresearchgate.net The pyrrolidine ring acts as a mimic for proline, and the addition of a nitrile group often leads to potent and reversible inhibition. ingentaconnect.commdpi.com Structure-activity relationship (SAR) studies have shown that substituents at various positions on the pyrrolidine ring can significantly influence inhibitory activity. nih.gov For instance, some models suggest that an electron-donating group at the 3rd position can increase activity. nih.gov

Cyclooxygenase (COX): Pyrrolidine derivatives have been developed as selective COX-2 inhibitors, which are a class of anti-inflammatory drugs. researchgate.netresearchgate.net By modifying existing non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin to include a pyrrolidine moiety, researchers have created compounds with improved selectivity for COX-2 over COX-1. acs.org Some pyrrolidinedione derivatives have been identified as dual inhibitors of both COX and lipoxygenase (LOX). researchgate.net

Neuraminidase: The pyrrolidine core is central to a class of potent influenza neuraminidase inhibitors. nih.govacs.orgresearchgate.net Compounds like A-315675 have demonstrated very high potency, with inhibitor constant (Ki) values in the low nanomolar and even picomolar range against various influenza A and B strains. nih.govnih.gov These inhibitors are designed to fit into the active site of the neuraminidase enzyme, preventing viral release from host cells. nih.gov

DNA Gyrase and Topoisomerase IV: Hybrid molecules containing a pyrrolidine ring have been synthesized as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govrsc.org These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics. ontosight.ai Certain N-phenylpyrrolamide and 1,2,4-oxadiazole/pyrrolidine hybrids have shown low nanomolar inhibitory concentrations against E. coli DNA gyrase and good activity against topoisomerase IV, marking them as potential dual-target antibacterial agents. nih.govrsc.org

N-acylethanolamine Acid Amidase (NAAA): Pyrrolidine-based compounds have been developed as inhibitors of NAAA, an enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govplos.orgnih.gov By inhibiting NAAA, these compounds can raise endogenous PEA levels. SAR studies have shown that while the pyrrolidine head group is often crucial for activity, modifications to the lipophilic tail can significantly enhance potency and selectivity over related enzymes like FAAH. nih.govplos.orgnih.gov

Beta-N-acetylhexosaminidase: Polyhydroxylated pyrrolidine analogues, which are iminosugars, have been synthesized as potent inhibitors of β-N-acetylhexosaminidases (β-HexNAcases). mdpi.comnih.govresearchgate.net The stereochemistry of the pyrrolidine ring and the presence of an N-acetylamino group are critical for potent inhibition. mdpi.com These inhibitors are valuable tools for studying the physiological roles of these enzymes, whose deficiencies are linked to neurodegenerative lysosomal storage disorders like Tay-Sachs disease. rsc.org

The following table provides an overview of the enzyme inhibitory activities of various pyrrolidine analogues.

| Enzyme Target | Compound Class / Example | Potency (IC50 / Ki) | Key Findings | Reference |

| Dipeptidyl Peptidase-4 (DPP-4) | Prolyl-Fluoropyrrolidine derivatives | 0.017 µM (IC50) | Potent and selective inhibition. | brieflands.com |

| Cyclooxygenase-2 (COX-2) | Pyrrolidine derivatives with sulfonamide functionality | 0.98 µM (IC50) | Selective inhibition over COX-1. | researchgate.net |

| Neuraminidase | A-315675 | 0.024 - 0.31 nM (Ki) | Highly potent inhibition of influenza A and B strains. | nih.gov |

| DNA Gyrase | N-phenylpyrrolamide derivatives | 2 - 20 nM (IC50) | Low nanomolar inhibition of E. coli DNA gyrase. | rsc.org |

| Topoisomerase IV | 1,2,4-oxadiazole/pyrrolidine hybrids | 13 µM (IC50) | Comparable potency to novobiocin (B609625) against E. coli Topo IV. | nih.gov |

| N-acylethanolamine Acid Amidase (NAAA) | 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine | 2.12 µM (IC50) | Competitive and reversible inhibition. | plos.org |

| Beta-N-acetylhexosaminidase | Pochonicine analogue (D-10) | 0.12 µM (IC50) | Potent inhibition of Jack bean β-GlcNAcase. | mdpi.com |

In Vitro and In Vivo Biological Evaluation Methodologies for Pyrrolidine Derivatives

The biological evaluation of pyrrolidine derivatives involves a combination of in vitro and in vivo methodologies to determine their efficacy and mechanism of action.

In Vitro Evaluation: In vitro studies are essential for initial screening and characterization of the biological activity of new compounds. These typically involve:

Enzyme Inhibition Assays: To assess the potency of compounds against specific enzyme targets like DPP-4, COX, or neuraminidase, researchers use purified enzymes and measure the reduction in their catalytic activity in the presence of the inhibitor. researchgate.netbrieflands.comresearchgate.net This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). nih.gov For example, a fluorescence-based assay using the FDSS6000 system and whole-cell patch-clamp recordings are used to evaluate T-type calcium channel blocking activity. nih.gov

Cell-Based Assays: These assays evaluate the effect of compounds on whole cells. For anticonvulsant research, this can include electrophysiological studies on neuronal cells to measure effects on ion channel currents. mdpi.com For antiviral studies, cell cultures are infected with a virus, and the ability of the compound to inhibit viral replication or prevent virus-induced cytopathic effects (CPE) is measured. nih.gov Antimalarial activity is often assessed using P. falciparum-infected red blood cell assays, where parasite growth is measured using methods like the SYBR Green I assay. nih.gov

Receptor Binding Assays: These are used to determine the affinity of a compound for a specific receptor, although less commonly cited for the specific activities discussed here.

Mechanism of Action Studies: Techniques like kinetic analysis and dialysis can determine whether enzyme inhibition is reversible or irreversible and competitive or non-competitive. nih.gov

In Vivo Evaluation: Promising compounds identified in vitro are then advanced to in vivo studies using animal models to assess their efficacy in a whole organism.

Anticonvulsant Models: Standard models in mice and rats include the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. mdpi.com The 6-Hz seizure model is used to identify compounds effective against drug-resistant epilepsy. mdpi.com

Analgesic and Anti-inflammatory Models: The formalin-induced tonic pain model in mice is used to assess antinociceptive properties, distinguishing between acute and chronic pain phases. nih.gov The carrageenan-induced rat paw edema model is a common method to evaluate anti-inflammatory activity. researchgate.netresearchgate.net

Antimalarial Models: The efficacy of antimalarial compounds is tested in mouse models of malaria, such as mice infected with Plasmodium chabaudi or Plasmodium berghei. google.comnih.gov The reduction in parasitemia is the primary endpoint.

Pharmacokinetic Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, which determines its bioavailability and half-life in the body. nih.gov

The combination of these in vitro and in vivo methodologies provides a comprehensive biological profile of pyrrolidine derivatives and is essential for identifying lead compounds for further preclinical and clinical development.

Broader Applications and Functional Exploitation of 3 4 Methylphenyl Pyrrolidine and Its Derivatives

Role in Asymmetric Catalysis and Organocatalysis

The pyrrolidine (B122466) ring is a foundational element in the design of chiral organocatalysts. Derivatives of 3-(4-methylphenyl)pyrrolidine are utilized in asymmetric synthesis, a field focused on selectively producing one of two enantiomers of a chiral molecule. In this context, the pyrrolidine structure serves as a chiral scaffold that can influence the stereochemical course of a reaction.

Organocatalysis relies on small, metal-free organic molecules to accelerate chemical reactions. Pyrrolidine-based catalysts are particularly effective in transformations involving the formation of transient iminium ions from aldehydes and ketones. The stereocenter on the pyrrolidine ring, often at the C2 or C5 position, effectively shields one face of the iminium ion intermediate, directing the approach of a nucleophile to the opposite face. au.dk This mechanism allows for a high degree of stereocontrol.

Research has demonstrated the synthesis of new pyrrolidine-based organocatalysts for key carbon-carbon bond-forming reactions. For instance, novel catalysts have been developed for the asymmetric Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities up to 85% ee (enantiomeric excess). researchgate.net The strategic placement of bulky substituents on the pyrrolidine scaffold is a common strategy to enhance stereoselectivity. researchgate.net Similarly, Boc-(±)-trans-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid is a derivative employed in studies that contribute to advancements in asymmetric synthesis. chemimpex.com

The versatility of this scaffold is further highlighted by its use in multicomponent reactions. A robust one-pot, three-component reaction catalyzed by a pyrrolidine-benzoic acid salt has been developed for the synthesis of 1,3-diarylallylidene pyrazolones, proceeding through a sequential double condensation mechanism. acs.org Furthermore, cinchona alkaloids, which are simple and readily available, have been used to catalyze the [3+2] cycloaddition between imines and 2-arylidenebenzofuran-3(2H)-ones to produce complex pyrrolidine derivatives with high stereochemical control. thieme-connect.com

| Catalyst Type / Derivative Class | Reaction Type | Key Feature / Finding | Reference |

|---|---|---|---|

| Pyrrolidine-based organocatalysts | Asymmetric Michael Addition | Effective for adding aldehydes to nitroolefins, achieving up to 85% ee. | researchgate.net |

| Boc-(±)-trans-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid | Asymmetric Synthesis | Serves as a chiral intermediate, contributing to advancements in the field. | chemimpex.com |

| Pyrrolidine-BzOH salt | Three-Component Double Condensation | Efficiently synthesizes 1,3-diarylallylidene pyrazolones in a one-pot process. | acs.org |

| Quinine (catalyst) with pyrrolidine precursors | [3+2] Cycloaddition | Produces complex spiro-pyrrolidine derivatives with high diastereoselectivity and enantioselectivity. | thieme-connect.com |

Development of Advanced Materials and Functional Polymers

In the field of materials science, pyrrolidine derivatives are incorporated into larger molecular systems to create advanced materials and functional polymers with responsive properties. scbt.com These materials can change their characteristics in response to external stimuli such as light or mechanical force.

A notable application is in the development of mechanochromic polymers, which exhibit a color change when subjected to mechanical stress. Researchers have incorporated a pyrrolidine-substituted naphthopyran mechanophore into a polydimethylsiloxane (B3030410) (PDMS) elastomer. caltech.edu A mechanophore is a molecular unit that undergoes a specific chemical reaction in response to mechanical force. In this system, the force applied to the polymer network induces the cleavage of a weak bond within the naphthopyran structure, converting it to a colored merocyanine (B1260669) dye. caltech.edu The introduction of the pyrrolidine substituent results in a significant bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the colored state, altering the material's visual properties. caltech.edu This modular platform allows for the creation of materials with tunable, force-responsive behavior for applications like stress sensing. caltech.edu

The general versatility of the pyrrolidine scaffold also makes it a building block for other novel materials. For example, derivatives like 1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine are explored for their potential use in developing new materials with specific, tailored properties.

| Material/System | Derivative Type | Function/Application | Mechanism | Reference |

|---|---|---|---|---|

| Mechanochromic Polymer | Pyrrolidine-substituted naphthopyran | Force-responsive material, stress sensor | Mechanical force induces conversion of the naphthopyran mechanophore to a colored merocyanine dye. | caltech.edu |

| Novel Materials Development | 1-(3-chloro-4-methylbenzenesulfonyl)-3-(cyclopropylmethoxy)pyrrolidine | General building block for materials with specific properties | The derivative serves as a structural component to be incorporated into larger material systems. |

Chemical Probes for Biological System Interrogation and Target Validation

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, in a selective manner. They are invaluable tools for studying biological systems, elucidating the function of proteins, and validating them as potential targets for drug development. Derivatives of this compound have been developed and utilized for these purposes. ontosight.ai

The structure of these derivatives can be finely tuned to enhance binding affinity and selectivity for specific biological targets. For instance, the introduction of a fluoromethyl group to a related 3-(m-tolyl)pyrrolidine derivative enhances its potential as a probe for biochemical assays and for studying enzyme mechanisms. Such compounds can act as inhibitors to modulate the activity of enzymes, allowing researchers to understand their roles in cellular pathways. The potential for pyrrolidine derivatives to act as modulators of receptor activity is also an area of investigation. ontosight.ai

A specific application is in the development of inhibitors for the Hepatitis B Virus (HBV). The HBV capsid, which is crucial for the viral life cycle, has been identified as a key drug target. rsc.org Researchers have designed and synthesized several 1H-pyrrole-2-carbonyl substituted pyrrolidine-based compounds that act as capsid assembly modulators (CAMs). rsc.org Through structure-activity relationship studies, compounds with potent anti-HBV activity were identified, demonstrating that this chemical scaffold can be optimized to create powerful probes for validating novel therapeutic targets. rsc.org These probes are essential for confirming that the inhibition of a specific protein leads to a desired biological outcome, a critical step in the drug discovery process.

| Derivative Class | Application | Biological Target/System | Key Finding | Reference |

|---|---|---|---|---|

| Fluoromethyl-substituted pyrrolidines | Biochemical probe | Enzymes | Fluorination can enhance binding affinity, making them useful for studying enzyme mechanisms. | |

| 1H-pyrrole-2-carbonyl substituted pyrrolidines | Target validation | Hepatitis B Virus (HBV) capsid | Identified potent capsid assembly modulators, validating the capsid as a druggable target. | rsc.org |

| General pyrrolidine derivatives | Biological interrogation | Enzymes, Receptors | Can be used as inhibitors or modulators to study biological pathways. | ontosight.aiontosight.ai |

Future Directions and Emerging Research Avenues for 3 4 Methylphenyl Pyrrolidine Chemistry

Novel Synthetic Methodologies for Enhanced Structural Complexity and Diversity

The development of novel synthetic methods is crucial for expanding the chemical space of 3-(4-Methylphenyl)pyrrolidine derivatives. Traditional synthetic routes are being supplemented and replaced by more efficient and versatile strategies.

Recent advances in organocatalysis, particularly asymmetric organocatalysis, have provided powerful tools for the enantioselective synthesis of substituted pyrrolidines. benthamdirect.comresearchgate.netnih.gov These methods often utilize readily available and non-toxic catalysts, making them attractive for creating complex chiral molecules. benthamdirect.comresearchgate.net The use of proline and its derivatives as organocatalysts, for instance, has been a significant breakthrough in the asymmetric synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov

Multi-component reactions (MCRs) are another area of intense research, offering a streamlined approach to building molecular complexity in a single step. tandfonline.comrasayanjournal.co.in These reactions are highly atom- and step-economical, which is a significant advantage in modern synthetic chemistry. rasayanjournal.co.in Researchers are actively exploring MCRs to synthesize diverse libraries of pyrrolidine (B122466) derivatives for biological screening. tandfonline.com For example, the 1,3-dipolar cycloaddition of azomethine ylides is a powerful strategy for constructing the pyrrolidine ring with a high degree of stereocontrol. tandfonline.com

Furthermore, the development of catalytic C-H functionalization reactions is revolutionizing the synthesis of pyrrolidines. researchgate.net This approach allows for the direct modification of C-H bonds, which were previously considered unreactive, opening up new avenues for creating novel analogs of this compound with previously inaccessible substitution patterns. researchgate.net

| Synthetic Strategy | Description | Key Advantages |

| Asymmetric Organocatalysis | Employs small organic molecules as catalysts for enantioselective transformations. benthamdirect.comresearchgate.net | High enantioselectivity, mild reaction conditions, low toxicity of catalysts. benthamdirect.comresearchgate.net |

| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single synthetic operation to form a complex product. tandfonline.comrasayanjournal.co.in | High atom economy, operational simplicity, rapid generation of molecular diversity. rasayanjournal.co.in |

| C-H Functionalization | Involves the direct conversion of a carbon-hydrogen bond into a carbon-functional group bond. researchgate.net | Increased synthetic efficiency, access to novel chemical space. researchgate.net |

| 1,3-Dipolar Cycloaddition | A reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. tandfonline.com | High stereocontrol, versatile for creating substituted pyrrolidines. tandfonline.com |

Integration of Advanced Computational Techniques in Drug Discovery

Computational methods are becoming indispensable in the design and discovery of new drugs based on the this compound scaffold. nih.govmdpi.com These techniques accelerate the drug discovery process by predicting the biological activity and physicochemical properties of novel compounds, thereby reducing the need for extensive and costly experimental screening. nih.govmdpi.com

Molecular docking studies, for example, are used to predict the binding orientation of a ligand within the active site of a target protein. smolecule.comscielo.org.mx This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool, establishing a mathematical correlation between the chemical structure and biological activity of a series of compounds. mdpi.comrsc.org These models can then be used to predict the activity of new, unsynthesized derivatives.

Exploration of New Therapeutic Targets and Multifunctional Agent Design

The versatility of the pyrrolidine scaffold allows for its application in a wide range of therapeutic areas. tandfonline.com While research has traditionally focused on areas like cancer and infectious diseases, there is a growing interest in exploring new therapeutic targets for this compound derivatives. tandfonline.combohrium.com

The development of multifunctional agents, or hybrid compounds, is an emerging strategy in drug design. scilit.comnih.gov This approach involves combining two or more pharmacophores into a single molecule to target multiple pathological pathways simultaneously. nih.gov This can lead to enhanced efficacy and a reduced likelihood of drug resistance. For example, hybrid molecules incorporating a pyrrolidine-2,5-dione scaffold have shown promise as broad-spectrum anticonvulsant agents. nih.gov The design of multifunctional pyrrolidine derivatives capable of targeting pathways common to both diabetes and cancer represents a promising avenue for therapeutic innovation. tandfonline.combohrium.com

Researchers are also investigating the potential of pyrrolidine derivatives to modulate novel biological targets, such as those involved in neurodegenerative diseases, inflammation, and metabolic disorders. tandfonline.combohrium.com The ability to fine-tune the structure of this compound allows for the optimization of its activity against these new targets.

| Therapeutic Approach | Description | Potential Advantages |

| Multifunctional Agents | Single molecules designed to interact with multiple biological targets. nih.gov | Enhanced efficacy, broader spectrum of activity, reduced potential for drug resistance. nih.gov |

| Novel Target Exploration | Investigating the activity of pyrrolidine derivatives against new biological targets. tandfonline.com | Expansion of therapeutic applications, potential for first-in-class drugs. |

| Hybrid Compound Design | Combining different pharmacophores to create a single, more effective molecule. scilit.comnih.gov | Synergistic effects, improved pharmacokinetic properties. |

Sustainable and Green Chemistry Approaches in Pyrrolidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact and improve sustainability. mdpi.comwjarr.com This is particularly relevant for the synthesis of pyrrolidines, given their widespread use in the pharmaceutical industry. frontiersin.org

Key green chemistry approaches include the use of environmentally benign solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions. mdpi.comresearchgate.net Microwave-assisted and ultrasound-assisted synthesis are also gaining popularity as they can significantly reduce reaction times, increase yields, and lower energy consumption. mdpi.comwjarr.com

The use of catalysts, especially biocatalysts and reusable heterogeneous catalysts, is another cornerstone of green chemistry. mdpi.com These catalysts can improve the efficiency and selectivity of reactions while minimizing waste. mdpi.com For instance, organocatalysis, as mentioned earlier, is considered a green technology due to the low toxicity and high efficiency of the catalysts used. benthamdirect.comresearchgate.net The development of continuous flow chemistry processes for pyrrolidine synthesis is also a promising area, offering advantages in terms of safety, scalability, and process control. mdpi.com

| Green Chemistry Approach | Description | Environmental Benefits |

| Green Solvents | Utilizing environmentally friendly solvents like water or biodegradable alternatives. mdpi.comresearchgate.net | Reduced pollution and toxicity. researchgate.net |

| Microwave/Ultrasound-Assisted Synthesis | Using microwave or ultrasound energy to accelerate chemical reactions. mdpi.comwjarr.com | Reduced reaction times, lower energy consumption, higher yields. mdpi.comwjarr.com |

| Catalysis | Employing catalysts to enhance reaction efficiency and selectivity. mdpi.com | Increased atom economy, reduced waste generation. mdpi.com |

| Flow Chemistry | Conducting chemical reactions in a continuous flowing stream rather than in a batch reactor. mdpi.com | Improved safety, better process control, easier scalability. mdpi.com |

Q & A

Q. What are the optimal synthetic routes for 3-(4-Methylphenyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reductive amination or cyclization strategies. For example, reacting 4-methylbenzaldehyde with pyrrolidine precursors under hydrogenation conditions (e.g., H₂, Pd/C catalyst) yields the target compound. Solvent choice (e.g., ethanol or dichloromethane) and temperature (60–80°C) significantly affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity product .

Q. How is this compound characterized structurally and analytically?

- Methodological Answer : Key techniques include:

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability tests using accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) can identify decomposition products via LC-MS .

Advanced Research Questions

Q. How does the 4-methylphenyl substituent influence the compound’s interaction with biological targets compared to halogenated analogs?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) reveal that the methyl group enhances hydrophobic interactions with receptor pockets, unlike electron-withdrawing substituents (e.g., fluorine in 3-(4-Fluorophenyl)pyrrolidine). Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Validate results via:

- Dose-response curves across multiple cell lines (e.g., HEK293 vs. SH-SY5Y).

- Orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. How can metabolic pathways of this compound be mapped in vivo?

- Methodological Answer : Use C-labeled compound in rodent models, followed by LC-MS/MS analysis of plasma and urine. Identify phase I (oxidation) and phase II (glucuronidation) metabolites. Compare with in vitro microsomal assays (human/rat liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.